molecular formula C8H8BrNO2 B1486729 Methyl 5-bromo-3-methylpicolinate CAS No. 213771-32-5

Methyl 5-bromo-3-methylpicolinate

Cat. No. B1486729
M. Wt: 230.06 g/mol
InChI Key: KZPOANNAYCXMSH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is also known by its IUPAC name, methyl 5-bromo-3-methyl-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of Methyl 5-bromo-3-methylpicolinate involves the reaction of 5-bromo-3-methylpyridine-2-carboxylic acid with potassium carbonate and methyl iodide in N,N-dimethylformamide at 80°C . The reaction yields the desired product in an 83% yield .


Molecular Structure Analysis

The InChI code for Methyl 5-bromo-3-methylpicolinate is 1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 . This code represents the unique structure of the molecule.


Physical And Chemical Properties Analysis

Methyl 5-bromo-3-methylpicolinate is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 302.2±37.0 °C at 760 mmHg . The compound is off-white to gray to pale-yellow to yellow-brown in color .

Scientific Research Applications

Synthesis of Substituted Methyl Pyridinecarboxylates

One of the primary applications of Methyl 5-bromo-3-methylpicolinate is in the synthesis of substituted methyl pyridinecarboxylates, which are valuable for their potential use in pharmaceuticals and agrochemicals. Deady et al. (1971) described general methods for synthesizing three series of substituted methyl pyridinecarboxylates, including methyl 4-X-picolinates and methyl 5-X-picolinates, from readily available starting materials, showcasing the compound's versatility as a precursor in organic synthesis Deady, L., Shanks, R., Campbell, A., & Chooi, S. (1971).

Catalyzed Coupling Reactions

Furthering its utility in synthetic chemistry, Jiang et al. (2015) reported the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid-catalyzed coupling reaction, highlighting the role of similar compounds in facilitating complex chemical transformations that yield compounds of interest for drug discovery and development Jiang, X., Sun, D., Jiang, Y., & Ma, D. (2015).

Anti-inflammatory and Antimicrobial Applications

The derivative's potential in medicinal chemistry is underscored by its use in synthesizing compounds with anti-inflammatory and antimicrobial activities. For instance, the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity against a variety of pathogens, implicates methyl 5-bromo-3-methylpicolinate derivatives in the development of new therapeutic agents Al-Abdullah, E. S., Asiri, H. H., Lahsasni, S., Habib, E. E., Ibrahim, T., & El-Emam, A. (2014).

Development of Anti-inflammatory Alkaloids

The compound has also been used in the first asymmetric synthesis of CJ-14877, an anti-inflammatory methyl picolinate alkaloid, demonstrating its critical role in the synthesis of bioactive molecules with specific therapeutic properties Aoyagi, Y., Adachi, Y., Akagi, S., Ohno, N., & Takeya, K. (2009).

Supramolecular Chemistry

In the realm of supramolecular chemistry, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid have been synthesized, characterized, and studied for their spectroscopic, thermal, and magnetic properties, underscoring the versatility of methyl 5-bromo-3-methylpicolinate derivatives in forming complex architectures with potential applications in material science and catalysis Kukovec, B., Popović, Z., Kozlevčar, B., & Jagličić, Z. (2008).

Safety And Hazards

Methyl 5-bromo-3-methylpicolinate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-bromo-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPOANNAYCXMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672022
Record name Methyl 5-bromo-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-methylpicolinate

CAS RN

213771-32-5
Record name Methyl 5-bromo-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-3-methylpicolinate
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Synthesis routes and methods

Procedure details

To a solution 5-bromo-3-methylpyridine-2-carboxylic acid (2.6 g, 12 mmol) in N,N-dimethylformamide (20.0 mL) was added potassium carbonate (4.99 g, 36.1 mmol) and methyl iodide (1.50 mL, 24.1 mmol) and the reaction was stirred 80° C. for 40 min. The reaction mixture was partitioned with EtOAc and water. The organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2.3 g (83% yield) of the desired product as a yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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